molecular formula C17H17N B052470 Pyridine, 4-ethenyl-, polymer with diethenylbenzene CAS No. 9017-40-7

Pyridine, 4-ethenyl-, polymer with diethenylbenzene

Cat. No. B052470
CAS RN: 9017-40-7
M. Wt: 235.32 g/mol
InChI Key: HUEZUDXJCGHIHG-UHFFFAOYSA-N
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Description

  • "Pyridine, 4-ethenyl-, polymer with diethenylbenzene" is a polymer compound involving pyridine and diethenylbenzene units. This polymer is notable for its solubility, thermal stability, and hydrophobic properties.

Synthesis Analysis

  • A novel aromatic diamine monomer containing pyridine rings was synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene by three-step reactions. This monomer was then used to synthesize a series of polyimides by polycondensation with various aromatic dianhydrides via a two-step method (Huang et al., 2017).

Scientific Research Applications

Conductive polymers have emerged as a forefront of material science research due to their unique properties, such as electrical conductivity, transparency, and flexibility. "Pyridine, 4-ethenyl-, polymer with diethenylbenzene" is not directly mentioned in available literature; however, similar conductive polymers, particularly Poly(3,4-ethylenedioxythiophene) (PEDOT) and its composites like PEDOT:PSS, have been extensively studied. These materials exhibit significant promise in various applications, ranging from organic electronic devices to biomedical applications due to their high conductivity, transparency, and excellent thermal stability.

Enhancing Electrical Conductivity

The electrical conductivity of PEDOT:PSS, a polymer similar in application to "Pyridine, 4-ethenyl-, polymer with diethenylbenzene," can be significantly enhanced through various physical and chemical methods. This improvement is crucial for its use in organic electronic devices like solar cells, light-emitting diodes, and field-effect transistors. Approaches to enhance conductivity include doping with high-dielectric-constant materials, incorporation of solvents or additives that modify the polymer's morphology, and post-treatment techniques such as thermal annealing (Shi et al., 2015), (Gueye et al., 2020), (Zhu et al., 2017).

Biomedical Applications

In the biomedical field, conductive polymers like PEDOT:PSS are used for advanced wound care, skin tissue engineering, and as substrates for electrical stimulation to accelerate wound healing. These applications benefit from the polymers' electrical properties, which can be tailored to specific needs through various modifications (Talikowska et al., 2019).

Photocatalytic Applications

Conductive polymers are also used in photocatalytic applications for the degradation of hazardous chemicals, showcasing their versatility beyond electronic and biomedical fields. These materials, often combined with semiconductor nanomaterials, exhibit enhanced photocatalytic activity under visible light, contributing to environmental remediation efforts (Lee & Chang, 2019).

properties

IUPAC Name

1,2-bis(ethenyl)benzene;4-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEZUDXJCGHIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939037
Record name 1,2-Diethenylbenzene--4-ethenylpyridine (1/1)
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Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white odorless small beads; [Vertellus MSDS]
Record name Diethenylbenzene, polymer with 4-ethenylpyridine
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Product Name

1,2-Bis(ethenyl)benzene;4-ethenylpyridine

CAS RN

9017-40-7, 178157-25-0
Record name Pyridine, 4-ethenyl-, polymer with diethenylbenzene
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Record name Pyridine, 4-ethenyl-, polymer with diethenylbenzene
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Record name 1,2-Diethenylbenzene--4-ethenylpyridine (1/1)
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Record name Diethenylbenzene, polymer with 4-ethenylpyridine
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Synthesis routes and methods

Procedure details

One of the membranes thus obtained (C) was treated with an aqueous ethanol solution of NaOH to convert the --SO3H groups to their sodium salt form. The membrane (C) was then spread on one side with a mixture of the following molar composition: 90% of 4-vinylpyridine, 10% of divinylbenzene and 1% (by moles with respect to the total moles of monomers) dibenzoylperoxide and then was heated in a reactor at 80° C. for 3 hours to effect copolymerization to finally obtain an 0.05 mm thick 4-vinylpyridine/divinylbenzene copolymer layer on one side of the sulfonated membrane (C).
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